molecular formula C10H10ClN3S B14317729 N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 112446-65-8

N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14317729
CAS No.: 112446-65-8
M. Wt: 239.73 g/mol
InChI Key: KYAXHFDBCJNJLS-UHFFFAOYSA-N
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Description

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a chloro-substituted benzothiazole ring and a dimethylmethanimidamide group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-1,3-benzothiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-1,3-benzothiazol-2-yl)nicotinamide
  • N-(4-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
  • N-(4-Chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide

Uniqueness

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the presence of a dimethylmethanimidamide group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

CAS No.

112446-65-8

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H10ClN3S/c1-14(2)6-12-10-13-9-7(11)4-3-5-8(9)15-10/h3-6H,1-2H3

InChI Key

KYAXHFDBCJNJLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

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